Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate
Description
Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-yl)ethyl]carbamate is a chiral carbamate derivative featuring a benzyl-protected hydroxyl group and an epoxide (oxirane) moiety. This compound is a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules, due to its dual functional groups that enable selective reactivity. The stereochemistry of the molecule is pivotal, as evidenced by its multiple stereoisomers, such as:
- (R,S)-isomer: CAS 97321-97-6 (InChIKey: PGSXVEDFRLNRJZ-ZIAGYGMSSA-N)
- (S,S)-isomer: CAS 92085-96-6
- (S,R)-isomer: CAS 92085-90-0
The tert-butyl carbamate group enhances stability during synthetic steps, while the epoxide ring allows for nucleophilic ring-opening reactions, making it valuable in constructing complex architectures like pharmaceuticals or polymers.
Properties
IUPAC Name |
tert-butyl N-[1-(oxiran-2-yl)-2-phenylmethoxyethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSXVEDFRLNRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide typically involves the following steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of L-serine is protected using a benzyl group to form O-benzyl-L-serine.
Protection of the Amino Group: The amino group of the serine derivative is protected using a tert-butyl carbamate (Boc) group to form N-Boc-O-benzyl-L-serine.
Epoxidation: The protected serine derivative undergoes epoxidation to form erythro-N-Boc-O-benzyl-L-serine epoxide.
Industrial Production Methods: While specific industrial production methods for erythro-N-Boc-O-benzyl-L-serine epoxide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: erythro-N-Boc-O-benzyl-L-serine epoxide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the epoxide.
Reduction: Corresponding alcohols or amines.
Substitution: Products with opened epoxide rings and substituted nucleophiles.
Scientific Research Applications
Chemistry: erythro-N-Boc-O-benzyl-L-serine epoxide is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of amino acid derivatives, peptides, and other bioactive compounds .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It helps in understanding the mechanisms of epoxide hydrolases and other related enzymes .
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes that interact with epoxides. It is also used in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, erythro-N-Boc-O-benzyl-L-serine epoxide is used in the production of fine chemicals and specialty materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of erythro-N-Boc-O-benzyl-L-serine epoxide involves its reactivity as an epoxide. Epoxides are highly reactive due to the strained three-membered ring structure, making them susceptible to nucleophilic attack. The compound can interact with nucleophiles, leading to ring-opening reactions. These reactions are often catalyzed by enzymes such as epoxide hydrolases, which facilitate the conversion of epoxides to diols .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry influences solubility and crystallinity, affecting purification yields in synthesis .
- Epoxide ring strain varies slightly between isomers, altering reactivity in ring-opening reactions .
Structural Analogues
tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate (CAS 105175-00-6)
- Molecular Weight : 192.01 g/mol (vs. 293.36 g/mol for the target compound).
- Purity : 95% (comparable to commercial grades of the target compound).
- Key Differences :
- Lacks an epoxide group, reducing electrophilic reactivity.
- Contains a ketone group, enabling condensation reactions instead of nucleophilic additions.
tert-Butyl N-(6-bromohexyl)carbamate
- Application: Intermediate in cannabinoid receptor 2 ligand synthesis.
- Reactivity : Bromine substituent enables alkylation, unlike the epoxide’s ring-opening.
Challenges in Handling
Biological Activity
Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate is a synthetic compound characterized by its unique molecular structure, which includes a tert-butyl group, a benzyloxy moiety, and an epoxide (oxirane) functional group. This compound is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- CAS Number : 92085-96-6
Structural Characteristics
The compound can be represented structurally as follows:
This structure highlights the presence of both a tert-butyl carbamate and a benzyloxy group, which may influence its biological activity and reactivity in various chemical environments.
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The presence of the epoxide group suggests potential reactivity with nucleophiles, which is a common mechanism for many biologically active compounds. Epoxides are known to participate in various biochemical pathways, potentially leading to enzyme inhibition or modulation of signaling pathways.
Cytotoxicity and Pharmacological Studies
In pharmacological contexts, compounds featuring epoxide functionalities are often evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies on structurally analogous compounds indicate potential cytotoxicity, which warrants further investigation into the specific effects of this compound on different cell types.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its potential applications.
| Compound Name | Key Features | Similarity Index |
|---|---|---|
| Tert-butyl N-[4-(benzyloxy)phenyl]ethylcarbamate | Contains phenyl group | 0.85 |
| Tert-butyl (S)-2-(4-chlorophenyl)ethylcarbamate | Chlorine substitution | 0.80 |
| Tert-butyl (S)-2-(4-methoxyphenyl)ethylcarbamate | Methoxy group present | 0.82 |
This table illustrates that while these compounds share some structural features, the unique combination of functional groups in this compound may confer distinct biological activities.
Case Study 1: Antimicrobial Evaluation
A study conducted on similar carbamate derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell walls due to the electrophilic nature of the epoxide group. Future studies should focus on evaluating the specific antimicrobial efficacy of this compound using standardized microbiological assays.
Case Study 2: Cytotoxicity Assessment
In vitro assays have been performed on related epoxide-containing compounds to assess their cytotoxic properties against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Further research is needed to determine the specific cytotoxic profile of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
